2-(oxan-4-yloxy)acetaldehyde

Description

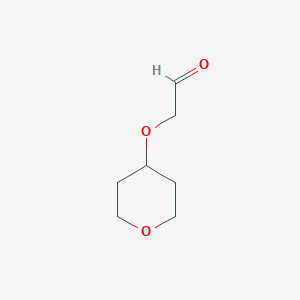

2-(Oxan-4-yloxy)acetaldehyde (C₇H₁₂O₃, molecular weight 144.17 g/mol) is a substituted acetaldehyde derivative featuring a tetrahydropyran (oxane) ring linked via an ether-oxygen to the aldehyde-bearing carbon. The compound is cataloged under CAS number EN300-7667509 and is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its structure combines the reactivity of the aldehyde group with the steric and electronic effects of the oxane moiety, enabling applications in cyclization reactions, heterocycle formation, and as a precursor for complex molecules.

Properties

IUPAC Name |

2-(oxan-4-yloxy)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-3-6-10-7-1-4-9-5-2-7/h3,7H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJHTQJYUBWMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250434-30-0 | |

| Record name | 2-(oxan-4-yloxy)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yloxy)acetaldehyde can be achieved through various methods. One common approach involves the reaction of tetrahydropyran-4-ol with acetaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the oxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yloxy)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: 2-(oxan-4-yloxy)acetic acid

Reduction: 2-(oxan-4-yloxy)ethanol

Substitution: Various substituted oxane derivatives

Scientific Research Applications

2-(Oxan-4-yloxy)acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yloxy)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic pockets in biomolecules, influencing their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclic Aldehyde Derivatives: (Z)- and (E)-DMCHA

The (Z)- and (E)-isomers of 2-(3,3-dimethylcyclohexylidene)acetaldehyde (DMCHA) are structurally analogous to 2-(oxan-4-yloxy)acetaldehyde, differing in their cyclic substituents (cyclohexylidene vs. oxane). Key distinctions include:

- Fragmentation Patterns : DMCHA isomers exhibit distinct mass spectral fragmentation (e.g., m/z 152(79), 137(61) for (Z)-DMCHA vs. m/z 109(100) for (E)-DMCHA), reflecting differences in stability due to ring strain and substituent orientation .

- Reactivity : The oxane ring in this compound likely enhances hydrolytic stability compared to DMCHA’s cyclohexylidene group, which may undergo ring-opening under acidic conditions.

Aromatic Substituted Acetaldehydes: Coumarin Derivatives

Compounds such as 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide () share the acetaldehyde backbone but incorporate aromatic substituents. Differences include:

- Reactivity : The electron-withdrawing coumarin group may reduce aldehyde reactivity compared to the electron-donating oxane ether in this compound.

Parent Compound: Acetaldehyde (CH₃CHO)

Acetaldehyde (C₂H₄O, 44.05 g/mol) is the simplest aldehyde and a common environmental pollutant. Key comparisons:

- Volatility and Toxicity: Acetaldehyde is highly volatile and classified as a Group 1 carcinogen by IARC. In contrast, this compound’s larger size and oxane group likely reduce volatility and inhalation risks .

- Environmental Impact: Atmospheric acetaldehyde forms via ozone-mediated oxidation of alkenes, contributing to smog.

Metaldehyde and Paraldehyde

Metaldehyde (C₈H₁₆O₄), a cyclic tetramer of acetaldehyde, decomposes into acetaldehyde and paraldehyde under heat. Unlike this compound, metaldehyde is used as a molluscicide, highlighting divergent applications despite structural similarities .

Biological Activity

2-(Oxan-4-yloxy)acetaldehyde, with the chemical formula CHO and CAS number 1250434-30-0, is an organic compound characterized by the presence of an oxane ring attached to an acetaldehyde group. This unique structure suggests potential biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

The compound has a molecular weight of 144.17 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can further influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 1250434-30-0 |

Synthesis

This compound can be synthesized through the reaction of tetrahydropyran-4-ol with acetaldehyde under acidic conditions. Catalysts such as sulfuric acid or hydrochloric acid are typically used to facilitate the formation of the oxane ring. The synthesis can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter their function, potentially leading to various biological effects such as enzyme inhibition or modulation of metabolic pathways. Additionally, the hydrophobic nature of the oxane ring may enable interactions with lipid membranes or hydrophobic pockets in biomolecules.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. For instance, studies have shown its potential as an antimicrobial agent and its ability to modulate cellular processes. The compound's interactions with various biomolecules suggest that it could play a role in therapeutic applications.

Case Study: Antimicrobial Activity

In a comparative study, this compound demonstrated notable antimicrobial properties against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its hydrophobic characteristics.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Research indicates that it can scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage. This property enhances its potential use in formulations aimed at reducing oxidative damage in biological systems .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-(Tetrahydro-2H-pyran-4-yloxy)acetaldehyde | Similar structure | Antimicrobial properties |

| 2-(Oxan-4-yloxy)ethanol | Reduced form | Lower reactivity |

| 2-(Oxan-4-yloxy)acetic acid | Oxidized form | Enhanced solubility |

Research Applications

The potential applications of this compound span several fields:

- Medicinal Chemistry : Investigated as a precursor for drug development due to its biological activity.

- Organic Synthesis : Used as a building block for synthesizing more complex molecules.

- Industrial Applications : Explored for use in specialty chemicals and materials due to its unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.